molecular formula C13H16O5 B14724109 Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester CAS No. 13605-37-3

Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester

Cat. No.: B14724109
CAS No.: 13605-37-3
M. Wt: 252.26 g/mol
InChI Key: PRRYFHCYWNCYEL-UHFFFAOYSA-N
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Description

Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester is a chemical compound with the molecular formula C12H14O5 It is known for its unique structure, which includes an oxirane ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable epoxide precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester involves its interaction with molecular targets and pathways in biological systems. The oxirane ring can react with nucleophiles in proteins and DNA, leading to potential biological effects. The dimethoxyphenyl group may also contribute to its activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-, ethyl ester
  • Methyl 2-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylate

Uniqueness

Oxiranecarboxylic acid, 3-(3,4-dimethoxyphenyl)-2-methyl-, methyl ester is unique due to its specific combination of an oxirane ring and a dimethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial processes.

Properties

CAS No.

13605-37-3

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

methyl 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylate

InChI

InChI=1S/C13H16O5/c1-13(12(14)17-4)11(18-13)8-5-6-9(15-2)10(7-8)16-3/h5-7,11H,1-4H3

InChI Key

PRRYFHCYWNCYEL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C2=CC(=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

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